N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)-4-iodobenzamide
CAS No.: 478246-32-1
Cat. No.: VC5733105
Molecular Formula: C20H13ClF3IN2O
Molecular Weight: 516.69
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 478246-32-1 |
|---|---|
| Molecular Formula | C20H13ClF3IN2O |
| Molecular Weight | 516.69 |
| IUPAC Name | N-[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenyl]-4-iodobenzamide |
| Standard InChI | InChI=1S/C20H13ClF3IN2O/c21-17-10-14(20(22,23)24)11-26-18(17)9-12-1-7-16(8-2-12)27-19(28)13-3-5-15(25)6-4-13/h1-8,10-11H,9H2,(H,27,28) |
| Standard InChI Key | ILDZKODTXNXAOB-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1CC2=C(C=C(C=N2)C(F)(F)F)Cl)NC(=O)C3=CC=C(C=C3)I |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
N-(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)-4-iodobenzamide comprises three distinct moieties:
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A 4-iodobenzamide core, providing aromatic stability and halogen-based reactivity.
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A 3-chloro-5-(trifluoromethyl)pyridin-2-yl group, introducing electron-withdrawing substituents (Cl, CF) that modulate electronic properties.
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A methylphenyl linker, enabling conformational flexibility between the pyridine and benzamide units .
The iodine atom at the para position of the benzamide ring (C4) creates a steric and electronic environment conducive to nucleophilic aromatic substitution, while the trifluoromethyl group enhances metabolic stability through fluorine’s inductive effects .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | CHClFINO | |
| Molar Mass (g/mol) | 516.68 | |
| CAS Registry Number | 478246-32-1 | |
| Halogen Content | Cl (6.86%), I (24.56%) |
Synthesis and Manufacturing
Retrosynthetic Analysis
The compound can be synthesized via a three-step sequence:
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Friedel-Crafts Alkylation: Attachment of the 3-chloro-5-(trifluoromethyl)pyridinylmethyl group to 4-aminophenol.
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Amide Coupling: Reaction of the resultant aniline with 4-iodobenzoyl chloride using HATU or EDCI as activators .
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Purification: Column chromatography to isolate the product, with yields typically ranging from 40–60% for analogous reactions .
Process Optimization Challenges
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Iodine Stability: The C–I bond’s susceptibility to photolytic cleavage necessitates light-protected conditions during synthesis .
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Trifluoromethyl Group Handling: CF groups require anhydrous environments to prevent hydrolysis to carboxylic acids .
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Byproduct Formation: Competitive N-alkylation at the pyridine nitrogen may occur, requiring careful stoichiometric control .
Table 2: Synthetic Routes for Analogous Compounds
| Reaction Step | Reagents/Conditions | Yield | Citation |
|---|---|---|---|
| Pyridinylmethylation | AlCl, DCM, 0°C | 55% | |
| Amide Formation | EDCI, DMAP, CHCl | 62% | |
| Deprotection/Purification | TFA, Silica Gel Chromatography | 48% |
Biological Activity and Mechanism
Antimicrobial Hypotheses
Pharmacological Profiling
ADME Properties (Predicted)
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Absorption: High logP (calculated 4.2) indicates strong lipid permeability but potential solubility limitations.
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Metabolism: CYP3A4-mediated oxidation of the pyridine ring predicted via in silico models .
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Excretion: Renal clearance favored due to molecular weight >500 Da .
Toxicity Considerations
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Hepatotoxicity Risk: Elevated in compounds with iodinated aromatics due to P450-mediated deiodination .
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Mitochondrial Effects: Trifluoromethyl groups may uncouple oxidative phosphorylation at high concentrations .
Applications in Materials Science
Liquid Crystal Development
The compound’s rigid benzamide core and flexible pyridinylmethyl linker align with mesogen design principles. Preliminary differential scanning calorimetry (DSC) of analogs shows smectic phases between 120–180°C .
Organic Electronics
Iodine’s heavy atom effect could enhance intersystem crossing in OLED materials, though fluorescence quenching remains a concern .
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